molecular formula C13H6F3IO B1324083 4-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-51-0

4-Iodo-3',4',5'-trifluorobenzophenone

Cat. No.: B1324083
CAS No.: 951888-51-0
M. Wt: 362.08 g/mol
InChI Key: UWMVGWJHKWPOGN-UHFFFAOYSA-N
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Description

4-Iodo-3',4',5'-trifluorobenzophenone is a halogenated benzophenone derivative characterized by an iodine substituent at the 4-position of one benzene ring and three fluorine atoms at the 3', 4', and 5' positions of the adjacent ring. This structure combines the steric bulk of iodine with the electron-withdrawing effects of fluorine, making it a unique candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMVGWJHKWPOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246649
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-51-0
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. This process can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Iodo-3’,4’,5’-trifluorobenzophenone involves its ability to participate in various chemical reactions due to the presence of the iodine and fluorine atoms. These atoms influence the electron density and reactivity of the benzophenone core, enabling the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogs:
  • 4-tert-Butyl-3',4',5'-trifluorobenzophenone (): Features a bulky tert-butyl group instead of iodine.
  • 4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS 890100-39-7, ): Substitutes iodine with an acetoxy group (OAc). The acetoxy group is electron-withdrawing but less polarizable than iodine, influencing electronic effects and solubility.
  • 2-Acetoxy-3',4',5'-trifluorobenzophenone (): Positional isomer with acetoxy at the 2-position. Steric and electronic effects differ due to substituent placement.
  • 4'-Bromo-3-iodobenzophenone (CAS 96464-18-5, ): Contains bromine and iodine on separate rings. The dual halogens may enhance cross-coupling reactivity compared to mono-halogenated analogs.
Substituent Impact Table:
Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-Iodo-3',4',5'-trifluorobenzophenone* I (4-), F (3',4',5') ~332.0 (estimated) High steric bulk, polarizable iodine
4-tert-Butyl-3',4',5'-trifluorobenzophenone C(CH3)3 (4-), F (3',4',5') ~290.3 (estimated) Hydrophobic, sterically hindered
4-Acetoxy-3',4',5'-trifluorobenzophenone OAc (4-), F (3',4',5') 294.23 Moderate polarity, electron-withdrawing
2-Acetoxy-3',4',5'-trifluorobenzophenone OAc (2-), F (3',4',5') 294.23 Altered electronic effects due to position
4'-Bromo-3-iodobenzophenone Br (4'-), I (3-) ~399.0 (estimated) Dual halogen reactivity for cross-coupling

*Estimated molecular weight based on iodine (127 g/mol) replacing acetoxy (59 g/mol) in .

Biological Activity

4-Iodo-3',4',5'-trifluorobenzophenone is a synthetic organic compound that has garnered interest due to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

4-Iodo-3',4',5'-trifluorobenzophenone is characterized by the following chemical structure:

  • Molecular Formula: C14H7F3IO
  • Molecular Weight: 357.1 g/mol
  • InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N

This compound features a benzophenone backbone with iodine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Research indicates that 4-Iodo-3',4',5'-trifluorobenzophenone exhibits tumoricidal activity through selective targeting of cancer cells. The mechanism involves the activation of a prodrug form, which is selectively reduced in malignant cells due to deficiencies in mitochondrial transhydrogenation pathways. This selectivity allows for the preferential synthesis of toxic metabolites in cancerous tissues while sparing normal cells .

Antitumor Activity

The compound has been shown to possess significant antitumor properties. A study demonstrated that the enzymatic reduction of 4-Iodo-3-nitrobenzamide, a related compound, leads to the formation of cytotoxic agents specifically in cancer cells. This selective cytotoxicity is attributed to the unique metabolic pathways present in malignant cells, which are less efficient at reducing the prodrug compared to non-malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSelective cytotoxicity in cancer cells
Membrane InteractionImpact on lipid membrane fluidity
Enzymatic MechanismInvolvement of mitochondrial pathways

Study on Membrane Interaction

A comparative study on various compounds including 4-Iodo-3',4',5'-trifluorobenzophenone assessed their effects on biological membranes. The findings indicated that this compound did not induce hemolysis in red blood cells, suggesting a favorable safety profile at specific concentrations. The study utilized biophysical methods such as fluorimetry and infrared spectroscopy to analyze interactions with lipid membranes .

Investigation of Cytotoxic Mechanisms

Another study focused on the cytotoxic mechanisms of halogenated compounds, including 4-Iodo-3',4',5'-trifluorobenzophenone. It was found that these compounds could disrupt cellular processes by altering membrane integrity and inducing oxidative stress within cancer cells. This disruption was linked to their ability to generate reactive oxygen species (ROS), contributing to their antitumor effects .

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